molecular formula C15H14Cl2N2O4S B2535290 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 284680-59-7

2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2535290
CAS No.: 284680-59-7
M. Wt: 389.25
InChI Key: BYJRELXXIKLQFB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a propanamide core substituted with a 2,4-dichlorophenoxy group and a sulfamoylphenyl moiety. The presence of the sulfonamide functional group is particularly significant, as this group is commonly found in molecules that act as enzyme inhibitors . Sulfonamide-containing peptides, or sulfonopeptides, are known to mimic the transition state of amide bond hydrolysis, making them valuable tools for studying protease enzymes and developing potential inhibitors . The synthesis of such compounds typically involves coupling reactions between sulfonyl chlorides and amino acid or peptide esters . Researchers can utilize this compound in various applications, including the exploration of enzyme mechanisms and the development of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-9(23-14-7-2-10(16)8-13(14)17)15(20)19-11-3-5-12(6-4-11)24(18,21)22/h2-9H,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJRELXXIKLQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or sulfamoyl groups.

    Reduction: Reduction reactions can occur at the amide or sulfamoyl groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation Products: Carboxylic acids, sulfonic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Phenols, ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s dichlorophenoxy and sulfamoylphenyl groups are critical for its interactions with biological targets. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Melting Point (°C) Rf Value Key Features Reference
Target Compound 4-Sulfamoylphenyl Not Provided Not Reported N/A Sulfamoyl group for enzyme binding
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (MBX 1642) 4-Fluorobenzyl 342.0 (M+H) 120–121 0.52 Antibacterial activity
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl-4-fluorobenzyl 109–110 0.44 High yield (52%)
2-(2-Fluoro-biphenyl-4-yl)-N-(4-sulfamoylphenyl)propanamide (12) 4-Sulfamoylphenyl, biphenyl 402.51 Not Reported Antiurease activity
Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) Cyano-dimethylpropyl 315.2 Fungicidal (rice blast control)
N-(5-Nitro-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide 5-Nitro-thiazolyl 362.19 Potential antimicrobial activity

Key Observations :

  • Sulfamoylphenyl Group : Compounds like 12 () exhibit antiurease activity, suggesting the sulfamoyl group enhances enzyme inhibition, likely through hydrogen bonding or sulfonamide-protein interactions.
  • Fluorinated Derivatives : MBX 1642 () shows antibacterial properties, with a 4-fluorobenzyl group contributing to lipophilicity and membrane permeability.
  • Agrochemical Applications: Fenoxanil () highlights how alkyl/cyano substituents (e.g., cyano-dimethylpropyl) optimize fungicidal activity, contrasting with the target compound’s sulfamoyl group, which may favor pharmaceutical uses.
Enzyme Inhibition:
  • Antiurease Activity : Compound 12 () inhibits urease, a virulence factor in pathogens, likely due to the sulfamoylphenyl group mimicking urea’s structure .
  • COX-2 Inhibition: Thiourea-containing analogs () show stronger COX-2 binding than 2,4-D, suggesting electron-withdrawing groups (e.g., dichlorophenoxy) enhance target affinity .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide, with the CAS number 284680-59-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenoxy group and a sulfamoylphenyl moiety, which contribute to its unique chemical properties. Understanding its biological activity is essential for evaluating its potential applications in medicine and agriculture.

  • Molecular Formula: C₁₅H₁₄Cl₂N₂O₄S
  • Molecular Weight: 389.25 g/mol
  • Density: 1.5 ± 0.1 g/cm³
  • LogP: 3.24

These properties suggest that the compound may have a moderate hydrophobic character, influencing its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, which can lead to various biological effects such as:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.
  • Anti-inflammatory Effects: The sulfamoyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways.

Anti-inflammatory Activity

Research on similar compounds has indicated that they may reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various dichlorophenoxy derivatives, it was found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the dichlorophenoxy group in enhancing antimicrobial potency.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
This compoundTBDTBD

Case Study 2: Anti-inflammatory Effects

A recent investigation into sulfamoyl-containing compounds demonstrated their ability to inhibit NF-kB activation in vitro, suggesting a pathway for anti-inflammatory action. This finding supports further exploration of this compound in inflammatory models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phenoxyacetamide derivatives like 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)propanoic acid with substituted anilines using coupling reagents such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDCI/HOBt (1-hydroxybenzotriazole). For example, amidation reactions in DMF or chloroform with bases like triethylamine yield derivatives with varying substituents on the phenyl ring. Reaction optimization includes controlling stoichiometry (e.g., 1.2–1.3 equivalents of amine) and purification via flash chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing these compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for distinguishing diastereomers (e.g., δ 1.47–1.64 ppm for methyl groups in enantiomers). Mass spectrometry (MS) validates molecular weights (e.g., m/z 342.0 [M+H]⁺ for MBX 1642). Thin-layer chromatography (TLC) with hexane/EtOAc eluents monitors reaction progress (Rf values: 0.52–0.72). Melting points (e.g., 94–138°C) and HPLC purity assessments (>98%) further confirm compound identity .

Q. How is in vitro bioactivity assessed for phenoxyacetamide analogs?

  • Methodological Answer : Bioactivity is evaluated via minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Bacillus subtilis). Compounds are tested at serial dilutions (e.g., 1.95 µg/mL to 100 µg/mL) in broth cultures, with MIC defined as the lowest concentration inhibiting visible growth. Positive controls (e.g., known antibiotics) and solvent-only negatives ensure assay validity. Structure-activity relationships (SAR) are inferred by comparing substituent effects (e.g., fluorophenyl vs. methylenedioxybenzyl groups) on activity .

Advanced Research Questions

Q. How do coupling reagents influence yield and purity in amide bond formation?

  • Methodological Answer : HATU and EDCI/HOBt are preferred for sterically hindered amines. HATU-driven reactions (e.g., with piperonylamine) achieve higher yields (92% for MBX 1642) due to enhanced activation of carboxylic acids. EDCI/HOBt is cost-effective for simple amines but may require extended reaction times (16–24 hours). Impurities (e.g., unreacted acid) are removed via aqueous workup (NaHCO₃ washes) and column chromatography .

Q. What strategies resolve low yields in sterically hindered analogs?

  • Methodological Answer : Bulky substituents (e.g., cyclopropyl or isopropyl groups) reduce yields due to poor nucleophilicity. Strategies include:

  • Using excess amine (1.5 equivalents) and prolonged reaction times (48 hours).
  • Microwave-assisted synthesis to accelerate coupling.
  • Purification via preparative HPLC for polar byproducts. For example, α-isopropyl-4-fluorobenzylamine derivatives required flash chromatography (0–25% EtOAc/hexane) to isolate products at 22% yield .

Q. How does stereochemistry affect biological activity in enantiomeric pairs?

  • Methodological Answer : Enantiomers exhibit distinct bioactivities due to target binding specificity. For instance, (R)-27b showed 89% yield and higher thermal stability (mp 128–130°C) compared to its (S)-counterpart. Chiral HPLC or NMR (e.g., splitting of methyl proton signals) resolves enantiomers. Bioactivity assays reveal differences: (R)-enantiomers often display 2–5× lower MIC values than (S)-forms in bacterial models .

Q. How are computational methods applied to predict target binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like FabI (enoyl-ACP reductase). Ligand structures are optimized using DFT (density functional theory), and docking scores correlate with experimental MIC data. QSAR (quantitative SAR) models using Hammett constants or LogP values predict substituent effects on activity. For example, electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets .

Q. How are discrepancies between in vitro and in vivo data addressed?

  • Methodological Answer : Poor solubility or metabolic instability often explains reduced in vivo efficacy. Strategies include:

  • Prodrug design (e.g., esterification of carboxylic acids for improved absorption).
  • Pharmacokinetic studies (e.g., plasma half-life measurements in rodent models).
  • Co-administration with cytochrome P450 inhibitors to reduce metabolism. For instance, methyl ester prodrugs of 2-(2,4-dichlorophenoxy)propanoic acid showed enhanced bioavailability in murine models .

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